molecular formula C21H23Cl3N2O3S B11709630 Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11709630
M. Wt: 489.8 g/mol
InChI Key: HWWOFYBWJHBJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiophene Core Architecture Analysis

The benzothiophene core serves as the central scaffold of the molecule, contributing to its rigidity and electronic properties. This bicyclic system consists of a benzene ring fused to a thiophene moiety, creating a planar structure stabilized by aromatic π-conjugation. Crystallographic studies of analogous benzothiophene derivatives reveal that the thiophene ring often adopts a slightly distorted half-chair conformation, with dihedral angles between the thiophene and adjacent aryl rings ranging from 35.2° to 57.7° depending on substituent effects. For instance, in related compounds, the mean plane of the thiophene ring forms dihedral angles of 35.2° with a benzene ring and 57.7° with a phenyl ring, highlighting the flexibility of the core in accommodating steric and electronic perturbations.

The benzothiophene framework is further stabilized by resonance interactions between the sulfur atom and the adjacent π-system. The sulfur’s lone pairs delocalize into the aromatic system, enhancing the core’s stability and influencing its reactivity. This structural motif is prevalent in medicinal chemistry due to its ability to mimic bioactive natural products and participate in diverse non-covalent interactions.

Trichloroethylamino Substituent Configuration

The trichloroethylamino group (-NH-CCl3) introduces significant steric bulk and electronic effects. The trichloromethyl moiety is highly electronegative, exerting a strong inductive electron-withdrawing effect that polarizes the adjacent amino group. This substituent’s configuration is critical for molecular recognition, as the chlorine atoms adopt a trigonal pyramidal geometry around the central carbon, creating a steric shield that influences intermolecular interactions.

In crystalline states, similar trichloroethyl groups exhibit disorder in their conformations, with occupancy ratios reflecting dynamic equilibria between staggered and eclipsed configurations. For example, in a structurally related compound, the cyclohexene ring attached to a trichloroethyl group showed a 0.75:0.25 occupancy ratio for two distinct conformers, underscoring the flexibility of such substituents in solid-state packing. The trichloro group’s electronegativity also enhances the solubility of the molecule in non-polar solvents, a property leveraged in pharmaceutical formulations.

3-Methylbenzoyl Amide Functional Group Orientation

The 3-methylbenzoyl amide group (-NH-CO-C6H4-CH3) is oriented orthogonally to the benzothiophene core to minimize steric clashes. The methyl group at the meta position of the benzoyl ring introduces moderate steric hindrance, forcing the amide carbonyl to adopt a trans configuration relative to the thiophene sulfur. This orientation optimizes hydrogen-bonding potential, as seen in analogs where the amide proton participates in S(6) ring motifs via O–H···N interactions.

Electronic effects further dictate the group’s behavior. The electron-donating methyl group slightly activates the benzoyl ring toward electrophilic substitution, while the amide’s resonance structure delocalizes electron density away from the carbonyl, enhancing its electrophilicity. This duality makes the 3-methylbenzoyl amide a versatile pharmacophore, capable of engaging in both hydrophobic and polar interactions with biological targets.

Properties

Molecular Formula

C21H23Cl3N2O3S

Molecular Weight

489.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23Cl3N2O3S/c1-3-29-19(28)16-14-9-4-5-10-15(14)30-18(16)26-20(21(22,23)24)25-17(27)13-8-6-7-12(2)11-13/h6-8,11,20,26H,3-5,9-10H2,1-2H3,(H,25,27)

InChI Key

HWWOFYBWJHBJEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Table 1: Summary of Key Reaction Steps and Yields

StepReaction TypeReactantsConditionsYield
1Gewald ReactionCyclohexanone, ethyl cyanoacetate, sulfurEthanol, 80°C, 8h65%
2AlkylationEthyl 2-amino-benzothiophene-3-carboxylate, 2,2,2-trichloroethyl iodideAcetonitrile, K₂CO₃, 70°C, 12h58%
3AcylationTrichloroethylamino intermediate, 3-methylbenzoyl chloride, EDCICH₃CN, rt, 18h42%

Optimization and Mechanistic Insights

Role of EDCI in Acylation

EDCI activates the carboxylic acid derivative (e.g., 3-methylbenzoyl chloride) by forming an active ester intermediate, which reacts with the amine to yield the amide. This method avoids racemization and is compatible with sensitive functional groups.

Solvent Effects

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates. In contrast, dichloromethane offers better solubility for hydrophobic intermediates.

Purification Challenges

The trichloroethyl group introduces significant hydrophobicity, necessitating gradient elution (e.g., 5–10% MeOH in CH₂Cl₂) during column chromatography.

Alternative Pathways

Reductive Amination

An alternative route involves condensing the benzothiophene amine with 2,2,2-trichloroacetaldehyde (chloral) in the presence of NaBH₃CN. However, this method yields <30% due to competing imine formation.

Solid-Phase Synthesis

Immobilizing the benzothiophene core on Wang resin enables stepwise acylation and alkylation, though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of substituted benzothiophene derivatives, where structural variations in substituents significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Substituent Features Notable Properties/Data References
Target compound: 3-methylbenzoyl, trichloroethylamino C₂₂H₂₂Cl₃N₂O₃S 492.84 3-methylbenzoyl, trichloroethyl Predicted pKa ~13.4 (similar to ); synthesized via Petasis-like reactions
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-... (4-bromo analog) C₂₁H₁₉BrCl₃N₂O₃S 552.68 4-bromobenzoyl Higher molecular weight; bromine may enhance lipophilicity
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₃H₁₆ClNO₃S 301.79 Chloroacetyl Safety Irritant (skin/eyes); used in R&D settings ()
Ethyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₉H₂₁NO₄S 359.44 3-methoxybenzoyl Density: 1.270 g/cm³; Boiling point: 479°C (predicted)
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-... C₂₀H₂₂ClNO₄S 407.90 4-chloro-2-methylphenoxyacetyl XLogP3: 5.8; High lipophilicity ()
Ethyl 2-((1-(2-phenylacetamido)-2,2,2-trichloroethyl)amino)-... (2-phenylacetamido analog) C₂₁H₂₃Cl₃N₂O₃S 489.84 2-phenylacetamido Boiling point: 689.2°C (predicted); Density: 1.398 g/cm³

Key Observations :

Substituent Effects on Lipophilicity: The 4-bromo analog () and 4-chloro-2-methylphenoxyacetyl derivative () exhibit higher lipophilicity (XLogP3 = 5.8) compared to the target compound, likely due to halogenated aromatic groups. This property may enhance membrane permeability but reduce aqueous solubility . The 3-methoxybenzoyl analog () shows moderate lipophilicity, balancing solubility and bioavailability.

Synthetic Routes: The target compound and its analogs are synthesized via multicomponent reactions, such as the Petasis reaction (), or stepwise cyanoacetylation (). Modifications in substituents (e.g., bromo vs. methyl) require tailored reagents (e.g., 4-bromophenylboronic acid in ).

Safety and Handling :

  • Chloroacetyl derivatives () are marked as irritants, necessitating stringent safety protocols. In contrast, methoxy or methyl-substituted analogs may pose lower acute toxicity risks.

Hydrogen Bonding and Crystal Packing: The trichloroethylamino group in the target compound may participate in hydrogen bonding (C–H···O/N interactions), as observed in similar structures (). Such interactions influence crystallinity and stability.

Biological Relevance :

  • While explicit biological data for the target compound are unavailable, analogs with electron-withdrawing groups (e.g., bromo, chloro) are often explored for antimicrobial or anticancer activity due to enhanced electrophilicity .

Q & A

Q. What are the key synthetic steps for preparing Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the benzothiophene core via cyclization of precursor intermediates under controlled temperature (e.g., 80–100°C) and inert atmosphere (N₂ or Ar) .
  • Step 2: Introduction of the trichloroethylamine moiety using trichloroacetaldehyde or equivalent reagents, requiring anhydrous conditions to avoid hydrolysis .
  • Step 3: Coupling with 3-methylbenzoyl chloride via amide bond formation, typically in dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl .
  • Purification: Reverse-phase HPLC or column chromatography is critical to isolate the final compound (≥95% purity) .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C): Confirm proton environments (e.g., NH peaks at δ 10–12 ppm for amides) and carbon assignments .
  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters/amides) .
  • X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angles between benzothiophene and substituents) using tools like SHELXL or ORTEP-3 .
  • LC-MS/HRMS: Verify molecular weight and fragmentation patterns .

Q. What are the primary pharmacological targets explored for this compound?

While specific targets are under investigation, structurally analogous benzothiophene derivatives exhibit:

  • Antibacterial Activity: Inhibition of bacterial enzymes (e.g., DNA gyrase) via binding to ATPase domains .
  • Anti-inflammatory Effects: Modulation of COX-2 or NF-κB pathways in in vivo models .
  • Antioxidant Potential: Scavenging of free radicals (e.g., DPPH assay) due to electron-rich thiophene and aromatic systems .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved for this compound?

Discrepancies in yields (e.g., 47% vs. 67% in similar steps ) arise from:

  • Reaction Conditions: Temperature control (±5°C) and solvent purity (e.g., anhydrous DCM vs. technical grade) .
  • Catalyst Efficiency: Trace impurities in reagents (e.g., TEA) may inhibit amide coupling.
  • Reproducibility: Standardize protocols (e.g., inert atmosphere, stoichiometric ratios) and validate via triplicate experiments.

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Derivatization: Introduce polar groups (e.g., –OH, –COOH) via ester hydrolysis or hydroxylation .
  • Co-crystallization: Improve stability using co-formers (e.g., cyclodextrins) identified via phase solubility studies .
  • Prodrug Design: Mask hydrophobic moieties with enzymatically cleavable groups (e.g., acetyl) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced activity?

Key SAR insights from related compounds:

  • Trichloroethyl Group: Critical for steric bulk and halogen bonding; replacing Cl with F reduces antibacterial potency .
  • 3-Methylbenzoyl Substitution: Para-substituted analogs show higher COX-2 inhibition (IC₅₀ reduced by ~30%) compared to ortho .
  • Benzothiophene Core: Saturation (tetrahydro vs. dihydro) affects planarity and binding to hydrophobic enzyme pockets .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., COX-2) .
  • Molecular Dynamics (MD): Simulate stability of ligand-receptor complexes (e.g., GROMACS) over 100+ ns trajectories .
  • QSAR Modeling: Develop predictive models using descriptors like logP, H-bond donors, and polar surface area .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Twinning Analysis: Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals .
  • Disorder Modeling: Apply PART/SUMP restraints in SHELXL for disordered ethyl or cyclohexane groups .
  • Validation Tools: Check geometry with PLATON or Mercury; validate hydrogen bonds and π-π interactions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1Cyclization (DCM, 80°C)7290
2Trichloroacetaldehyde, TEA5888
33-Methylbenzoyl chloride6795

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeSubstituentAntibacterial IC₅₀ (µM)Anti-inflammatory IC₅₀ (µM)
Parent–H (reference)12.38.7
Analog A–Cl (para)6.55.2
Analog B–OCH₃ (ortho)18.910.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.